1-Isobutyl-1H-benzimidazol-2-amine
Overview
Description
“1-Isobutyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C11H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “1-Isobutyl-1H-benzimidazol-2-amine” consists of a benzene ring fused to an imidazole ring . The compound has a molecular weight of 189.26 .
Physical And Chemical Properties Analysis
“1-Isobutyl-1H-benzimidazol-2-amine” is a solid compound . It has a molecular weight of 189.26 and a molecular formula of C11H15N3 .
Scientific Research Applications
Anticancer Applications
- Palladium(II) and Platinum(II) Complexes : Benzimidazole derivatives, including structures similar to 1-Isobutyl-1H-benzimidazol-2-amine, have been used to synthesize Palladium(II) and Platinum(II) complexes. These complexes are studied for their potential as anticancer compounds. They exhibit activity against several cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), showing comparable activity to cis-platin (Ghani & Mansour, 2011).
Chemical Synthesis
Transfer Hydrogenation of Ketones : Aminated benzimidazole derivatives are synthesized and used in the transfer hydrogenation of ketones. These catalysts exhibit moderate to high activity, with the highest turnover frequency being 40200 h (Duan, Li, Li, & Wang, 2012).
Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives are synthesized using various methods, including one-pot reactions involving primary amines and alkyl isocyanides, offering a range of novel compounds (Ghandi, Zarezadeh, & Taheri, 2010).
Corrosion Inhibition : Certain benzimidazole derivatives serve as inhibitors for mild steel in acidic media, preventing corrosion through adsorption and forming insoluble complexes with ferrous species (Tang, Zhang, Hu, Cao, Wu, & Jing, 2013).
Biomedical Research
Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antibacterial and cytotoxic properties. Some of these compounds exhibit significant antibacterial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
pH Sensors : Derivatives of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine have been explored for their chemosensor activity, particularly for hydrogen cations, indicating their potential use as pH sensors (Tolpygin, Revinskii, Starikov, Dubonosov, Bren, & Minkin, 2012).
Future Directions
Benzimidazole derivatives, including “1-Isobutyl-1H-benzimidazol-2-amine”, have significant potential in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and overcoming challenges such as drug resistance and costly synthetic methods .
properties
IUPAC Name |
1-(2-methylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDRVJGZDDZXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364144 | |
Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-benzimidazol-2-amine | |
CAS RN |
519167-93-2 | |
Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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